Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate thioamides with α,β-unsaturated carbonyl compounds under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolo[3,2-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzylidene or methylthio groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can form adducts with DNA through intercalation, stabilized by hydrophobic and hydrogen bond interactions. This interaction can disrupt DNA replication and transcription, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-2-(4-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Methyl (2E)-2-(2-fluorobenzylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Uniqueness
Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development .
Biological Activity
Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS No. 612077-14-2) is a compound belonging to the thiazolopyrimidine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H19FN2O3S2, with a molecular weight of 454.5 g/mol. The structure features a thiazolo-pyrimidine core, which is known for its diverse pharmacological properties.
Biological Activities
Research indicates that derivatives of thiazolopyrimidine compounds exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Various studies have demonstrated that thiazolopyrimidine derivatives possess significant antimicrobial properties, making them potential candidates for treating infections .
- Anti-inflammatory Effects : These compounds have been shown to reduce inflammation in various models, indicating their utility in treating inflammatory diseases .
- Anticancer Properties : Some thiazolopyrimidine derivatives have exhibited cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .
- Antioxidant Activity : The ability to scavenge free radicals has been reported for certain derivatives, contributing to their therapeutic potential in oxidative stress-related conditions .
Synthesis and Evaluation
A recent study synthesized various thiazolopyrimidine derivatives and evaluated their biological activities using in vitro assays. The results indicated that modifications on the benzylidene moiety significantly influenced their biological efficacy. For instance:
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Antimicrobial | 15.0 | |
Compound B | Anti-inflammatory | 10.5 | |
Compound C | Anticancer | 8.0 |
In Silico Predictions
In silico studies have predicted the biological activity of thiazolopyrimidine derivatives based on their structural properties. Molecular docking simulations suggest strong binding affinities to various biological targets, including enzymes involved in cancer progression and inflammatory pathways .
Properties
CAS No. |
612077-14-2 |
---|---|
Molecular Formula |
C23H19FN2O3S2 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
methyl (2E)-2-[(4-fluorophenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H19FN2O3S2/c1-13-19(22(28)29-2)20(15-6-10-17(30-3)11-7-15)26-21(27)18(31-23(26)25-13)12-14-4-8-16(24)9-5-14/h4-12,20H,1-3H3/b18-12+ |
InChI Key |
NJTSAJPGSSKIGC-LDADJPATSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC |
Origin of Product |
United States |
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